"N-[(3,4-dichlorophenyl)carbamothioyl]acetamide mechanism of action"
"N-[(3,4-dichlorophenyl)carbamothioyl]acetamide mechanism of action"
An In-Depth Technical Guide to the Mechanism of Action of N-[(3,4-dichlorophenyl)carbamothioyl]acetamide
This guide provides a detailed exploration of the potential mechanisms of action for the compound N-[(3,4-dichlorophenyl)carbamothioyl]acetamide. As a member of the N-acylthiourea class of molecules, its biological activity is likely multifaceted. This document synthesizes information from studies on structurally related thiourea, acetamide, and dichlorophenyl-containing compounds to construct a scientifically grounded hypothesis of its molecular interactions and cellular effects. It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this and similar chemical entities.
Introduction and Molecular Profile
N-[(3,4-dichlorophenyl)carbamothioyl]acetamide is a synthetic organic compound characterized by three key functional moieties: a central thiourea (or carbamothioyl) core, an N-acetyl group (acetamide), and a 3,4-dichlorinated phenyl ring. The unique arrangement of these groups confers specific physicochemical properties that dictate its biological interactions.
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Thiourea Core : The -(NH)-(C=S)-(NH)- linkage is a critical pharmacophore. The sulfur atom and adjacent nitrogen protons can participate in hydrogen bonding and act as a metal-chelating unit, which is a common feature in enzyme inhibitors.[1]
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Acetamide Group : The acetamide moiety (-C(=O)CH3) is a prevalent feature in many bioactive compounds and can contribute to target binding and metabolic stability.[2][3]
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3,4-Dichlorophenyl Ring : The dichlorinated aromatic ring significantly influences the molecule's lipophilicity, which affects its ability to cross cellular membranes. The specific substitution pattern also dictates electronic properties that can enhance binding affinity to biological targets.
The convergence of these structural features suggests that N-[(3,4-dichlorophenyl)carbamothioyl]acetamide may exhibit a range of biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects, consistent with the broader class of thiourea derivatives.[4][5]
Postulated Mechanisms of Action
While direct mechanistic studies on N-[(3,4-dichlorophenyl)carbamothioyl]acetamide are not extensively documented, a robust mechanistic hypothesis can be formulated based on the well-established activities of its structural analogs. The compound likely operates through a multi-targeted approach rather than a single mode of action.
Enzyme Inhibition
A primary mechanism for thiourea derivatives is the inhibition of key enzymes involved in various pathological processes.[6][7] The thiourea scaffold is particularly adept at interacting with metalloenzymes.
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Tyrosinase Inhibition : Tyrosinase is a copper-containing enzyme crucial for melanin synthesis. Thiourea derivatives, particularly those with halogen substituents, have been identified as potent tyrosinase inhibitors. The proposed mechanism involves the chelation of copper ions within the enzyme's active site by the thiourea sulfur atom, disrupting catalytic activity.[8] Molecular docking studies on similar compounds confirm interactions with catalytic copper ions and active site residues.[8]
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Urease Inhibition : Urease, a nickel-containing enzyme, is a virulence factor for several pathogenic bacteria. The thiourea moiety can effectively bind to the nickel ions in the urease active site, inhibiting its function.[1][6]
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Cholinesterase Inhibition : Derivatives of thiourea have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission and targeted in Alzheimer's disease treatment.[4][9]
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Kinase Inhibition : The thiourea scaffold has been successfully incorporated into potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key target in cancer therapy.[6] Inhibition occurs through hydrogen bonding and hydrophobic interactions within the kinase hinge region.[6]
Anticancer Activity and Apoptosis Induction
The presence of both the thiourea and acetamide moieties suggests significant potential for anticancer activity.[3][6] N,N'-disubstituted thiourea derivatives are known to exert cytotoxic effects against various cancer cell lines.[10]
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Induction of Apoptosis : A common mechanism for cytotoxic thiourea compounds is the induction of programmed cell death (apoptosis).[10] This is often mediated through the activation of caspases, which are central executioners of the apoptotic pathway.[10] The cellular stress induced by the compound, potentially through interactions with critical proteins or DNA, can trigger these pathways.
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DNA Interaction : Acylthiourea derivatives have been shown to interact with DNA.[1][11] This interaction can occur through intercalation or groove binding, leading to disruption of DNA replication and transcription, ultimately culminating in cell death. The planar aromatic dichlorophenyl ring could facilitate such interactions.
The diagram below illustrates a potential pathway for apoptosis induction.
Caption: Postulated pathway for apoptosis induction by the compound.
Antimicrobial and Antiviral Potential
Thiourea and acetamide derivatives have a broad history of antimicrobial and antiviral applications.[5][12]
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Antibacterial/Antifungal Activity : The mechanism often involves the disruption of microbial cellular processes, such as enzyme function or cell wall integrity.[5][13] The lipophilic nature imparted by the dichlorophenyl group can facilitate penetration of microbial cell membranes.
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Antiviral Activity : Thiourea derivatives have been investigated as potential antiviral agents, including against HIV and HCV.[4] More recently, related chloro-acetamide structures have been developed as covalent inhibitors of viral proteases, such as the SARS-CoV-2 3CL protease, by reacting with catalytic cysteine residues.[14] While N-[(3,4-dichlorophenyl)carbamothioyl]acetamide is not a chloro-acetamide, the general structural motifs are present in known antiviral compounds.[15]
Data Summary: Biological Activity of Related Thiourea Derivatives
To provide context for the potential potency of N-[(3,4-dichlorophenyl)carbamothioyl]acetamide, the following table summarizes the inhibitory concentrations (IC₅₀) of various thiourea derivatives against different targets, as reported in the literature.
| Compound Class | Target | IC₅₀ Value | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | [4][9] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | [4][9] |
| Bis-thiourea derivative (compound 4) | Mushroom Tyrosinase | ~10 µM (approx.) | [8] |
| Phenyl-bis phenylthiourea | Various Cancer Cell Lines | Nanomolar range | [11] |
| Bis-acyl-thiourea (UP-1) | Urease | 1.55 µM | [11] |
| 3,5-bis(trifluoromethyl)phenyl thiourea | MCF-7 (Breast Cancer) | 9.19 µM | [10] |
| 3,5-bis(trifluoromethyl)phenyl thiourea | HCT116 (Colon Cancer) | 6.42 µM | [10] |
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action, a systematic experimental approach is required. The following protocols outline key assays.
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a framework for testing the compound's inhibitory effect on a target enzyme.
Objective: To determine the IC₅₀ value of the compound against a selected enzyme (e.g., tyrosinase, urease).
Materials:
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Target enzyme solution
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Substrate solution
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Assay buffer (specific to the enzyme)
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N-[(3,4-dichlorophenyl)carbamothioyl]acetamide stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
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Prepare Serial Dilutions: Prepare a series of dilutions of the compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-inhibitory (typically <1%).
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Assay Setup: In a 96-well plate, add the following to triplicate wells:
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Test wells: Assay buffer, enzyme solution, and a specific volume of the compound dilution.
-
Control wells (100% activity): Assay buffer, enzyme solution, and an equivalent volume of buffer with DMSO.
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Blank wells: Assay buffer, substrate solution (no enzyme).
-
-
Pre-incubation: Gently mix the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 25-37°C) for 10-15 minutes to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
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Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a wavelength specific to the product formation.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration. Normalize the rates relative to the control (100% activity). Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
Experimental Workflow for Target Identification
The following diagram outlines a logical workflow for identifying the molecular targets and mechanism of action.
Caption: A comprehensive workflow for elucidating the mechanism of action.
Synthesis and Structure-Activity Relationship (SAR)
N-acylthioureas like the topic compound are typically synthesized through a two-step process. First, an acid chloride is reacted with a thiocyanate salt (e.g., ammonium thiocyanate) to form an acyl isothiocyanate intermediate. This reactive intermediate is then treated with a primary or secondary amine—in this case, 3,4-dichloroaniline—to yield the final N,N'-disubstituted thiourea product.[5]
Caption: General synthesis scheme for the target compound.
Structure-activity relationship studies on related compounds highlight several key points:
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Halogen Substitution : The presence and position of electron-withdrawing groups like chlorine on the phenyl ring are often crucial for potent biological activity.[8][10]
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Amide Moiety : The acetamide group is important for anticancer activity, and replacing it with other functional groups like sulfonamides or ureas can lead to a decrease in potency.[2]
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Thiourea Linker : The thiourea core is essential for the metal-chelating and hydrogen-bonding interactions that drive enzyme inhibition.[1]
Conclusion and Future Directions
N-[(3,4-dichlorophenyl)carbamothioyl]acetamide is a compound with significant therapeutic potential, predicated on the well-documented bioactivities of the N-acylthiourea chemical class. The most probable mechanisms of action include enzyme inhibition (targeting kinases, tyrosinases, or ureases) and the induction of apoptosis in cancer cells . Its activity is a synergistic result of its three core structural components: the metal-chelating thiourea group, the biologically important acetamide moiety, and the lipophilic, electron-withdrawing dichlorophenyl ring.
Future research should focus on direct experimental validation of these hypotheses. A comprehensive screening against a panel of kinases, metalloenzymes, and cancer cell lines would be a critical first step. Subsequent studies should aim to identify specific molecular targets using techniques like thermal shift assays or affinity chromatography, followed by validation in cellular and potentially in vivo models. Elucidating the precise mechanism will be paramount to advancing this promising compound in the drug discovery pipeline.
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